molecular formula C20H27BrN2O5S B11523291 Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate

Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate

Cat. No.: B11523291
M. Wt: 487.4 g/mol
InChI Key: NCLPRVKNBJKYKM-UHFFFAOYSA-N
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Description

This compound is a benzothiophene derivative featuring a bromo substituent at position 6, an acetamido group at position 2, and a complex 3-(diethylamino)-2-hydroxypropoxy chain at position 5. Such derivatives are often explored in medicinal chemistry for their kinase inhibition or antimicrobial properties due to the benzothiophene core’s electronic versatility .

Properties

Molecular Formula

C20H27BrN2O5S

Molecular Weight

487.4 g/mol

IUPAC Name

ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H27BrN2O5S/c1-5-23(6-2)10-13(25)11-28-17-15(21)9-8-14-16(20(26)27-7-3)19(22-12(4)24)29-18(14)17/h8-9,13,25H,5-7,10-11H2,1-4H3,(H,22,24)

InChI Key

NCLPRVKNBJKYKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Amination: The addition of a diethylamino group.

    Hydroxypropoxylation: The attachment of a hydroxypropoxy group.

    Esterification: The formation of the ethyl ester group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-7-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, while the bromine atom and other functional groups can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate (CAS 678148-16-8)

Structural Differences :

  • Propoxy Substituent: The target compound has a 3-(diethylamino)-2-hydroxypropoxy group, whereas the analog (CAS 678148-16-8) substitutes this with a 3-hydroxy-2-methylpropoxy chain .
  • Functional Groups: The diethylamino group in the target introduces a tertiary amine, absent in the analog, which instead has a methyl group.

Hypothesized Property Differences :

Property Target Compound CAS 678148-16-8
Molecular Formula C₂₀H₂₇BrN₂O₅S (estimated) C₁₇H₂₀BrNO₅S
Molecular Weight ~523.47 g/mol 430.31 g/mol
Solubility (LogP) Lower lipophilicity due to polar diethylamino Higher lipophilicity (methyl substitution)
Basicity pKa ~8–9 (tertiary amine) Neutral (no amine)

Biological Implications: The diethylamino group may enhance cellular permeability and target interactions (e.g., hydrogen bonding with enzymes), while the methyl analog’s reduced polarity could favor passive diffusion across membranes .

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

Structural Differences :

  • Core Heterocycle: The target uses a benzothiophene scaffold, while 7f employs a quinoline-carboxylate system.
  • Substituents : Both feature halogen atoms (bromo vs. chloro/fluoro) and ester groups, but 7f includes a sulfonamide and cyclopropyl group.

Functional Comparison :

  • Electronic Effects : The bromo substituent in the target may exert stronger electron-withdrawing effects than chloro/fluoro in 7f, altering reactivity in cross-coupling reactions.
  • Biological Targets: Quinoline derivatives like 7f are often antibacterial (e.g., fluoroquinolones), whereas benzothiophenes are studied for anticancer activity .

2,6-Dibromo-phenol Derivatives

Relevance: The bromo substitution pattern in the target (position 6) mirrors 2,6-dibromo-phenol derivatives. However, phenol derivatives lack the benzothiophene core and functionalized side chains.

Key Differences :

  • Acidity: Phenolic -OH groups (pKa ~10) are more acidic than the target’s ester or amine groups.

Biological Activity

Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multiple steps, including the introduction of the benzothiophene scaffold and subsequent modifications to achieve the desired functional groups. Key steps include:

  • Formation of the Benzothiophene Core : The initial step involves creating the benzothiophene structure, which is essential for its biological activity.
  • Bromination : The introduction of bromine at the 6-position enhances the compound's reactivity and potential interactions with biological targets.
  • Acetamido Group Addition : The acetamido group is introduced to enhance solubility and bioactivity.
  • Diethylamino Propoxy Group : This modification is crucial for increasing the compound's affinity for biological targets.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly breast cancer cells (MCF-7).

Key Findings :

  • IC50 Values : The compound showed an IC50 value ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating potent cytotoxicity .
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry, showing increased early and late apoptotic cell populations.
    • Cell cycle analysis revealed G2/M phase arrest, suggesting interference with cell division .
StudyCell LineIC50 (μM)Mechanism
MCF-723.2Apoptosis induction
MCF-749.9Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and other targets involved in cancer progression.

Research Insights :

  • The benzo[b]thiophene scaffold is known to possess inhibitory activity against various enzymes, making this compound a candidate for further investigation in drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Treatment resulted in a significant reduction in cell viability (26.86%) and increased necrotic cell death (6.29% compared to control) .
    • Hematological parameters improved significantly in treated groups compared to controls, indicating potential therapeutic benefits beyond direct tumor effects.
  • Animal Models :
    • In vivo studies demonstrated enhanced recovery of hematological parameters post-treatment, suggesting a protective effect against chemotherapy-induced toxicity .

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